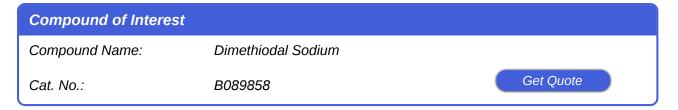


Dimethiodal Sodium: A Comprehensive Technical Guide to its Molecular Structure and Spectral Data

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and spectral data of **Dimethiodal Sodium**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Molecular Structure

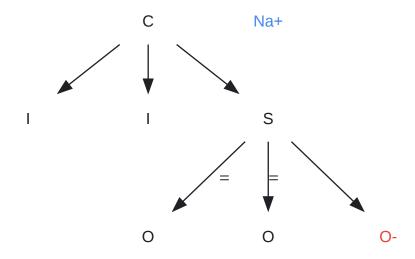
Dimethiodal Sodium, with the IUPAC name sodium; diiodomethanesulfonate, is an organoiodine compound. Its molecular and structural details are summarized in the table below.



Identifier	Value	Source
Molecular Formula	CHI2NaO3S	[1][2]
IUPAC Name	sodium;diiodomethanesulfonat e	[2]
SMILES	C(I)(S([O-])(=O)=O)I.[Na+]	[1]
InChI Key	BPILDHPJSYVNAF- UHFFFAOYSA-M	[2]
CAS Number	124-88-9	[1]
Molecular Weight	369.875 g/mol	[2]

The structure of **Dimethiodal Sodium** consists of a central carbon atom bonded to two iodine atoms and a sulfonate group. The negative charge on the sulfonate group is balanced by a sodium cation.

Molecular Structure of Dimethiodal Sodium



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Figure 1: Molecular structure of Dimethiodal Sodium.

Spectral Data (Predicted)

While specific experimental spectral data for **Dimethiodal Sodium** is not readily available in the public domain, we can predict its characteristic spectral features based on the spectroscopy of related compounds, such as organoiodine compounds and sulfonates.

Infrared (IR) Spectroscopy

The IR spectrum of **Dimethiodal Sodium** is expected to show characteristic absorption bands for the sulfonate group and the carbon-iodine bonds.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
S=O asymmetric stretching	1200 - 1100	Strong
S=O symmetric stretching	1070 - 1030	Strong
C-S stretching	800 - 600	Medium
C-I stretching	600 - 500	Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A single peak is expected for the carbon atom, significantly shifted downfield due to the presence of two electronegative iodine atoms and the sulfonate group.

Carbon Atom	Predicted Chemical Shift (δ, ppm)
CHI ₂	20 - 40

¹H NMR: A single peak would be expected for the proton attached to the carbon. However, due to the presence of two iodine atoms, this compound is likely unstable in common NMR solvents and may decompose, making proton NMR challenging.

Mass Spectrometry (MS)



In mass spectrometry, **Dimethiodal Sodium** is expected to show a molecular ion peak corresponding to the anionic part of the molecule. The presence of two iodine atoms would result in a characteristic isotopic pattern.

lon	Expected m/z	Notes
[CHI₂O₃S] ⁻	346.77	The monoisotopic mass of the diiodomethanesulfonate anion.
[M+Na] ⁺	392.75	The sodium adduct of the intact molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid compound like **Dimethiodal Sodium**.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of the solid **Dimethiodal Sodium** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal.
 The instrument measures the absorption of infrared radiation by the sample.
- Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: **Dimethiodal Sodium** is dissolved in a suitable deuterated solvent (e.g., D₂O, as it is a salt). A standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for referencing.
- Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be



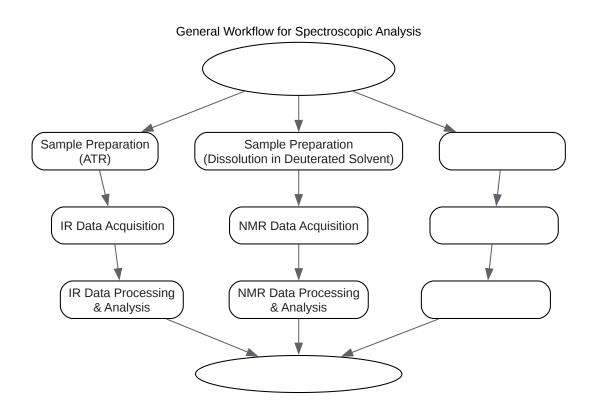
required.

• Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry - Electrospray Ionization (ESI)

- Sample Preparation: A dilute solution of **Dimethiodal Sodium** is prepared in a suitable solvent, such as a mixture of water and methanol.
- Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In negative ion mode, the diiodomethanesulfonate anion is detected. In positive ion mode, sodium adducts may be observed.
- Data Processing: The mass-to-charge ratios of the detected ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.





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Figure 2: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the molecular structure and predicted spectral characteristics of **Dimethiodal Sodium**. For definitive analysis, experimental verification of the spectral data is recommended.

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References

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